Hydrazine sulfate

Description

Properties

IUPAC Name |

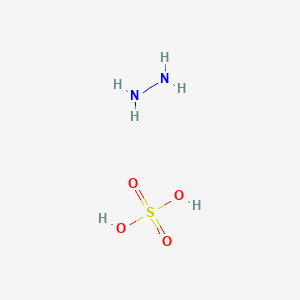

hydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHATBSUIJLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2.H2O4S, H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13464-80-7, Array | |

| Details | Compound: Hydrazine, sulfate (2:1) | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Hydrazine, sulfate (2:1) | |

| Record name | Hydrazine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Details | Compound: Hydrazine, sulfate (2:1) | |

| Record name | Hydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020703 | |

| Record name | Hydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrazine sulfate appears as a white crystalline solid. Obtained by neutralizing the base hydrazine with sulfuric acid., White solid; [Hawley] | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMPOSES (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 0.1 mg/mL at 70 °F (NTP, 1992), 0.04 g/100 g ethanol at 25 °C, 3.41 g/100 g water, 14.39 g/100 g water at 80 °C, Water approximately .03 (mg/mL), Water (hot) freely soluble (mg/mL), EtOH insoluble (mg/mL), Ion Chromatographic Analysis: (mg/mL), Column: IC-Pak C (Waters Assoc.) with a Cation Guard Column (Waters Assoc.) installed between the pump and injector. (mg/mL), Injector: Model 9125 (Rheodyne) with a 20 uL loop or equivalent. (mg/mL), Mobile Phase: 8 mM Nitric Acid/0.05 mM EDTA (mg/mL), Flow Rate: 1.2 mL/min (mg/mL), Detection: Model 430 Conductivity (Waters Assoc.). 5000 µS range. Polarity negative. (mg/mL), Sample Preparation: Weighed amounts (approximately 4 mg) are placed in 50 mL volumetric flasks and diluted to volume with the mobile phase. The diluted samples ( approximately 80 µg/mL) are analyzed directly. (mg/mL), Injection Volume: 20 uL (mg/mL), Temperature: 35°C (detector only) (mg/mL) | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |

| Record name | HYDRAZINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |

| Record name | HYDRAZINE SULFATE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/50014%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Density |

1.37 (NTP, 1992) - Denser than water; will sink, 1.378 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |

| Record name | HYDRAZINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic crystals; glass like plates or prisms, White crystalline powder | |

CAS No. |

1184-66-3; 10034-93-2, 10034-93-2, 1184-66-3 | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium(2+) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N369SAT01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDRAZINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

489 °F (NTP, 1992), 254 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |

| Record name | HYDRAZINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery and Synthesis of Hydrazine Sulfate

Abstract

Hydrazine (N₂H₄) is a compound of significant industrial and scientific interest, primarily known for its high reactivity and energetic properties which make it an effective rocket propellant and a versatile chemical intermediate.[1] However, its volatility, toxicity, and instability present substantial handling challenges.[2] The conversion of hydrazine to its salt, hydrazine sulfate ([N₂H₅]⁺[HSO₄]⁻), provides a stable, non-volatile, crystalline solid that is safer to store and handle, while still serving as a convenient precursor for hydrazine and its derivatives in various applications.[3][4] This technical guide provides an in-depth exploration of the history of this compound, from the initial discovery of the hydrazine moiety to the development of large-scale industrial synthesis routes that enable its production. We will examine the foundational experimental work, detail the evolution of manufacturing processes with a focus on the underlying chemical principles, and provide validated protocols for its synthesis.

Part 1: The Genesis of Hydrazine Chemistry

The journey to understanding and harnessing hydrazine began in the late 19th century, driven by the curiosity of German chemists exploring the frontiers of nitrogen chemistry.[5]

Emil Fischer and the "Hydrazine" Moniker (1875)

While not the first to synthesize the parent compound, the renowned chemist Emil Fischer coined the term "hydrazine" in 1875.[6][7] His work focused on organic derivatives, specifically the synthesis of phenylhydrazine by reducing diazonium salts.[5] This discovery was a critical stepping stone, providing the first tangible entry into this new class of nitrogen compounds and establishing a foundational nomenclature.[7]

Theodor Curtius: The First Synthesis (1887)

The landmark achievement of synthesizing hydrazine itself belongs to Theodor Curtius in 1887.[8][9][10] Working with organic diazides, he successfully produced hydrazine in the form of its sulfate salt, which precipitated from his reaction mixture.[6][7] This marked the first time the inorganic N₂H₄ core was isolated, laying the groundwork for all subsequent research into its properties and applications.[5] Although pure anhydrous hydrazine would not be isolated until 1895 by the Dutch chemist Lobry de Bruyn, Curtius's synthesis of this compound was the pivotal moment of discovery.[6][7]

Protocol 1: Reconstructed Curtius Synthesis of this compound (c. 1887)

The following protocol is a reconstruction based on historical accounts of Curtius's multi-step process.[5] The causality behind this pathway lies in creating a stable organic precursor (benzoyl azide) that could be gently cleaved under acidic conditions to release the hydrazine moiety, which was immediately trapped and stabilized as the sulfate salt.

Objective: To synthesize this compound from an organic azide precursor.

Methodology:

-

Preparation of Benzoyl Hydrazine: Benzoyl chloride is reacted with hydrazine to form benzoyl hydrazine. (Note: Curtius would have had to prepare a small quantity of hydrazine via another, likely less efficient, route for this initial step).

-

Formation of Benzoyl Azide: The resulting benzoyl hydrazine is treated with nitrous acid (generated in situ from a nitrite salt and mineral acid) to yield benzoyl azide. This step converts the hydrazine group into a more reactive azide functional group.

-

Hydrolysis and Precipitation: The crucial final step involves the careful hydrolysis of benzoyl azide with dilute sulfuric acid. The acid catalyzes the cleavage of the bond between the benzoyl group and the azide, liberating hydrazine.

-

Isolation: In the presence of excess sulfuric acid, the newly formed hydrazine is protonated and precipitates from the aqueous solution as the sparingly soluble this compound salt ([N₂H₅]⁺[HSO₄]⁻). The solid product is then isolated via filtration.

Part 2: The Industrialization of Hydrazine Production

The academic curiosity surrounding hydrazine transformed into industrial demand with the realization of its potential as a high-energy rocket fuel during World War II.[1][7] This demand necessitated the development of scalable and economically viable synthesis methods.

The Raschig Process (1907): The First Commercial Breakthrough

Developed by German chemist Friedrich Raschig in 1906-1907, this process was the first commercially successful method for producing hydrazine.[7][11] It uses inexpensive and readily available raw materials: ammonia, sodium hypochlorite, and sodium hydroxide.[12][13]

The process is based on two core reactions:

-

Chloramine Formation: Ammonia reacts with sodium hypochlorite at low temperatures (approx. 5°C) to form monochloramine (NH₂Cl).[11]

-

NaOCl + NH₃ → NH₂Cl + NaOH

-

-

Hydrazine Synthesis: The monochloramine solution is then rapidly introduced into a large excess of anhydrous ammonia at elevated temperature (130°C) and pressure, forming hydrazine.[11][14]

-

NH₂Cl + NH₃ + NaOH → N₂H₄ + NaCl + H₂O

-

A critical challenge in the Raschig process is a destructive side reaction where hydrazine reacts with the chloramine intermediate.[13] To mitigate this, a large excess of ammonia is used to ensure the chloramine is more likely to react with ammonia than with the hydrazine product. The process, as optimized by the Olin Corporation for aerospace applications, became known as the Olin-Raschig process.[11][14]

Caption: Simplified workflow of the salt-free Peroxide process.

| Feature | Raschig Process | Bayer Ketazine Process | Peroxide Process |

| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | Sodium Hypochlorite (NaOCl) | Hydrogen Peroxide (H₂O₂) |

| Key Intermediate | Monochloramine (NH₂Cl) | Dimethyl Ketazine | Methyl Ethyl Ketazine |

| Primary Byproduct | Sodium Chloride (NaCl) | Sodium Chloride (NaCl) | Water (H₂O) |

| Environmental Impact | High (salt effluent) | High (salt effluent) | Low (no salt effluent) [15] |

| Separation | Difficult (distillation from salt solution) | Moderate (separation of ketazine) | Easy (decantation of immiscible ketazine) [14][15] |

Part 3: Synthesis and Properties of this compound

Regardless of the industrial method used to produce hydrazine (typically as hydrazine hydrate, a 64% solution in water), the final step to obtain the stable salt is a straightforward acid-base neutralization. [6]

From Hydrazine Hydrate to this compound: A Stabilization Strategy

The primary motivation for converting hydrazine to its sulfate salt is to mitigate the hazards associated with the free base. [3]Hydrazine is a volatile, fuming, and highly toxic liquid. [2][7]In contrast, this compound is a stable, crystalline, non-volatile solid, which makes it significantly easier and safer to transport, store, and handle in a laboratory or industrial setting. [3][4]

Protocol 2: Laboratory Synthesis of this compound

This protocol describes the standard and reliable method for preparing this compound from a commercially available hydrazine hydrate solution.

Objective: To prepare solid this compound from an aqueous hydrazine hydrate solution.

Materials:

-

Hydrazine hydrate solution (e.g., 64% N₂H₄ in H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Deionized Water

-

Ice bath

-

Glass reaction vessel (Erlenmeyer flask or beaker)

-

Magnetic stirrer

-

Büchner funnel and vacuum flask for filtration

Safety Precautions:

-

Extreme Caution Required: Hydrazine is highly toxic and a suspected carcinogen. [16]All work must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and splash-proof safety goggles at all times.

-

Exothermic Reaction: The reaction between hydrazine hydrate and concentrated sulfuric acid is highly exothermic. Slow, controlled addition and external cooling are critical to prevent boiling and splashing.

Methodology:

-

Dilution of Acid: In the reaction vessel, slowly and carefully add a calculated volume of concentrated sulfuric acid to a volume of cold deionized water while stirring. This prepares a dilute sulfuric acid solution and helps manage the heat of dilution.

-

Cooling: Place the reaction vessel containing the dilute sulfuric acid into an ice bath and allow the solution to cool to below 10°C.

-

Controlled Addition of Hydrazine: Using a dropping funnel, add the hydrazine hydrate solution dropwise to the cold, stirring sulfuric acid solution. [17]The rate of addition must be controlled to keep the internal temperature of the reaction mixture below a safe threshold (e.g., 20-30°C).

-

Precipitation and Crystallization: As the hydrazine hydrate is added, a white precipitate of this compound will form immediately due to its low solubility in the aqueous medium. [18][19]5. Digestion: Once the addition is complete, allow the slurry to stir in the ice bath for an additional 30-60 minutes to ensure complete crystallization and maximize yield.

-

Isolation: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual acid, followed by a wash with a cold solvent like ethanol or acetone to facilitate drying.

-

Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Reaction Diagram 3: Formation of this compound

Sources

- 1. researchgate.net [researchgate.net]

- 2. gdckulgam.edu.in [gdckulgam.edu.in]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrazine - Wikipedia [en.wikipedia.org]

- 7. One moment, please... [hydrazine.com]

- 8. History - Amanda Iovini [hydrazinemolecule.weebly.com]

- 9. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 10. Theodor_Curtius [chemeurope.com]

- 11. Olin Raschig process - Wikipedia [en.wikipedia.org]

- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. chemcess.com [chemcess.com]

- 15. Peroxide process - Wikipedia [en.wikipedia.org]

- 16. nj.gov [nj.gov]

- 17. CN112047312A - Preparation method of this compound - Google Patents [patents.google.com]

- 18. Production of Hydrazine - Chempedia - LookChem [lookchem.com]

- 19. US2682446A - Process for making this compound - Google Patents [patents.google.com]

The Genesis of a Reagent: An In-depth Technical Guide to Theodor Curtius's 1887 Synthesis of Hydrazine Sulfate

Abstract

In the annals of synthetic chemistry, certain discoveries stand as foundational pillars upon which entire fields are built. The year 1887 marks one such milestone: the first isolation of hydrazine, accomplished by the German chemist Theodor Curtius.[1][2] This guide provides a detailed technical exploration of Curtius's seminal work, culminating in the synthesis of hydrazine sulfate. We will dissect the historical context of late 19th-century organic chemistry, elucidate the chemical principles underpinning the synthesis, present a reconstructed experimental protocol reflective of the era but informed by modern safety standards, and discuss the enduring legacy of this pivotal discovery for researchers, scientists, and drug development professionals.

Introduction: A World Before Hydrazine

The late 19th century was a period of explosive growth in organic chemistry. The vitalism theory had been largely supplanted, and chemists were grappling with the structure and reactivity of a rapidly expanding universe of carbon-based compounds.[3] Pioneers like Emil Fischer were laying the groundwork for understanding complex biomolecules, and the synthesis of novel functional groups was a primary frontier.[4] It was within this vibrant scientific landscape that Theodor Curtius, during his investigations into diazo compounds, unveiled a molecule that would become an indispensable tool in organic synthesis: hydrazine.[1][5]

Prior to Curtius's work, the N-N single bond of hydrazine was a novelty. His successful synthesis was not merely the creation of a new compound but the opening of a gateway to a vast array of derivatives, including hydrazones, azides, and various heterocyclic systems.[2] Curtius's initial isolation was in the form of its stable, crystalline salt, this compound (N₂H₄·H₂SO₄), by treating an organic diazide with dilute sulfuric acid.[2] This discovery was a direct precursor to his more widely known "Curtius Rearrangement," a powerful method for converting carboxylic acids to primary amines, which he formally published shortly after.[5][6]

Chemical Principles and Causality

While modern interpretations sometimes anachronistically suggest the use of pre-existing hydrazine to form the necessary azide intermediate, a more historically accurate account points to Curtius's extensive work with diazoacetic esters.[1][7] The synthesis can be understood as a multi-step process rooted in the chemistry of diazo compounds and acyl azides.

Core Reaction Pathway: The synthesis hinges on the formation of an acyl azide, which is then hydrolyzed under acidic conditions to release hydrazine, immediately trapped as the sulfate salt.

A plausible reconstruction of the synthesis, based on historical accounts of Curtius's work with diazoacetic esters, is as follows:

-

Saponification of Diazoacetic Ester: Curtius likely began by treating ethyl diazoacetate with a strong base, such as concentrated sodium hydroxide. This step hydrolyzes the ester to form the sodium salt of diazoacetic acid.

-

Acidification and Rearrangement: Subsequent treatment with a hot, dilute acid would have protonated the diazoacetate salt. While the primary goal was hydrolysis, the conditions were also ripe for a series of reactions that would ultimately lead to hydrazine. The exact mechanism from diazoacetic acid to hydrazine under these conditions is complex and not fully elucidated in historical texts, but it involves the decomposition of the unstable diazoacetic acid.

-

Formation and Hydrolysis of an Acyl Azide Intermediate: The key transformation involves the formation of an acyl azide-like species which, upon hydrolysis with dilute sulfuric acid, cleaves to liberate hydrazine (N₂H₄).

-

Precipitation of this compound: In the presence of sulfuric acid, the newly formed, basic hydrazine is immediately protonated and precipitates from the solution as the sparingly soluble and stable this compound salt. This precipitation drives the reaction to completion and allows for the isolation of the product.

This pathway avoids the logical inconsistency of requiring hydrazine as a starting material for its own synthesis and aligns with Curtius's documented research focus on diazo compounds.[1]

Reconstructed Experimental Protocol

The following protocol is a reconstruction based on historical descriptions of Curtius's method, augmented with modern safety practices. It is intended for informational and historical context; any attempt to replicate this work must be conducted by trained professionals in a suitable laboratory environment with stringent safety controls.

WARNING: Hydrazine and its derivatives are toxic, potentially carcinogenic, and can be explosive.[8] Appropriate personal protective equipment (PPE), including safety goggles, face shield, lab coat, and chemical-resistant gloves, is mandatory. All operations should be performed in a certified chemical fume hood.

Materials:

-

Ethyl diazoacetate

-

Concentrated Sodium Hydroxide (NaOH) solution

-

Dilute Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Ice

-

Ethanol (for washing)

-

Glassware appropriate for reactions, filtration, and crystallization

Step-by-Step Methodology:

-

Saponification: In a flask cooled in an ice bath, cautiously add a stoichiometric amount of concentrated sodium hydroxide solution to ethyl diazoacetate with constant stirring. The reaction is exothermic and should be controlled to prevent excessive heat generation.

-

Acid Hydrolysis: Slowly and carefully add the resulting solution of sodium diazoacetate to a pre-heated solution of dilute sulfuric acid. The addition should be done portion-wise to control the effervescence and reaction rate. The solution is heated to facilitate the hydrolysis and decomposition.

-

Precipitation and Isolation: Upon cooling the reaction mixture, white crystalline this compound will precipitate out of the solution.[7] The flask should be placed in an ice bath to maximize crystal formation.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with cold distilled water to remove any residual acid and soluble impurities, followed by a wash with cold ethanol to aid in drying.

-

Drying: Dry the purified this compound crystals in a desiccator. The final product should be a white crystalline powder.[9]

Data Presentation & Visualization

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | N₂H₄·H₂SO₄ | [9] |

| Molecular Weight | 130.13 g/mol | [9] |

| Appearance | White crystalline powder | [9] |

| Melting Point | 254 °C (decomposes) | [9] |

| Solubility in Water | Soluble | [9] |

Conceptual Workflow of Curtius's Synthesis

Caption: Reconstructed workflow of Curtius's 1887 this compound synthesis.

Safety and Handling in the Modern Laboratory

While Curtius operated with the safety standards of his time, handling this compound today requires stringent precautions. It is classified as toxic, a suspected human carcinogen, and corrosive.[8][10]

-

Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to avoid inhalation of dust.[11]

-

Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a face shield, a lab coat, and impervious gloves.[11][12] For weighing operations, a respirator with an appropriate cartridge may be necessary.[12]

-

Spill Response: In case of a spill, dampen the solid material with water to prevent dust formation before carefully sweeping it into a suitable container for disposal.[12] The area should then be decontaminated.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water.[10][12] For eye contact, rinse with water for at least 15 minutes and seek immediate medical attention.[10][11] If inhaled, move to fresh air.[11] If ingested, do not induce vomiting and seek immediate medical attention.[10]

-

Storage and Incompatibilities: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]

Legacy and Impact

The isolation of this compound by Theodor Curtius was a monumental achievement that reverberated through the field of chemistry. Hydrazine and its derivatives quickly became vital reagents with wide-ranging applications:

-

Organic Synthesis: It is a cornerstone for synthesizing heterocycles, a key building block for pharmaceuticals and agrochemicals, and the basis for the Wolff-Kishner reduction.[7]

-

Pharmaceuticals: Hydrazine derivatives are integral to various drugs, including antimicrobial agents and antidepressants.[9] this compound itself has been investigated, though not widely approved, for its potential in cancer therapy.[7][9]

-

Industrial Applications: It serves as a potent reducing agent, a precursor to blowing agents for polymer foams, and an oxygen scavenger in water treatment to prevent corrosion.[9][13]

-

Propellants: Hydrazine is famously used as a high-energy rocket propellant.[2]

Curtius's work in 1887 did more than just add a new compound to the chemical lexicon; it provided a powerful new synthetic tool that continues to enable innovation in drug development, materials science, and beyond. His methodical approach and insightful investigation into the chemistry of nitrogen compounds laid a crucial piece of the foundation upon which modern organic chemistry is built.

References

-

Wikipedia. Curtius rearrangement. [Link]

-

Ereztech. This compound: Chemical Intermediate, Reducing Agent, and Industrial Applications. [Link]

-

Wikipedia. Theodor Curtius. [Link]

-

Vedantu. Curtius Rearrangement: Mechanism, Steps & Applications Explained. [Link]

-

Aakash Institute. Reaction, Mechanism & Application of Curtius Rearrangement Reaction, Practice Problems & FAQs in Chemistry. [Link]

-

Encyclopedia.com. Curtius, Theodor. [Link]

-

Sciencelab.com. Material Safety Data Sheet: this compound. [Link]

-

National Cancer Institute. This compound (PDQ®). [Link]

-

Wikipedia. This compound. [Link]

-

National Institutes of Health (NIH). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

-

Chemistry Steps. Curtius Rearrangement. [Link]

-

National Institutes of Health (NIH). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to beta-peptide assemblies. [Link]

-

ResearchGate. First peptide syntheses. aN-protected dipeptide by Theodor Curtius. b... [Link]

-

Wikipedia. Organic azide. [Link]

-

National Institutes of Health (NIH). Synthesis and Chemistry of Organic Geminal Di- and Triazides. [Link]

-

Wikipedia. Hydrazine. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2-Diazides. [Link]

-

Angelfire. Organic Chemistry in the nineteenth century. [Link]

-

National Institutes of Health (NIH). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. [Link]

-

Scribd. Thermo Named Reactions Organic Synthesis Ebook. [Link]

-

National Academic Digital Library of Ethiopia. The Development of Catalysis. [Link]

-

Encyclopedia.com. Emil Herman Fischer. [Link]

Sources

- 1. encyclopedia.com [encyclopedia.com]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

A Comprehensive Technical Guide to the Laboratory-Scale Preparation of Hydrazine Sulfate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preparation of hydrazine sulfate from hydrazine and sulfuric acid. It moves beyond a simple recitation of steps to explore the underlying chemical principles, process optimization, safety protocols, and analytical validation required for producing a high-purity, reliable reagent.

Strategic Overview: The Role and Advantage of this compound

Hydrazine (N₂H₄) is a powerful reducing agent and a versatile building block in organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and blowing agents.[1] However, anhydrous hydrazine is a volatile, highly toxic, and dangerously reactive liquid, posing significant handling and storage challenges.[1][2]

The conversion of hydrazine to its sulfate salt, N₂H₆SO₄ (more accurately represented as the hydrazinium salt [N₂H₅]⁺[HSO₄]⁻), provides a strategic solution to these challenges.[3][4] this compound is a white, crystalline, non-volatile solid that is significantly more stable and less susceptible to atmospheric oxidation during storage.[3][4][5] This stability makes it the preferred source of hydrazine for many laboratory and industrial applications, where the free base can be generated in situ as needed.[3][6] This guide focuses on the direct neutralization method, the most straightforward and common approach for its preparation.

Core Chemical Principles: An Acid-Base Neutralization

The synthesis of this compound is a classic acid-base neutralization reaction. Hydrazine is a weak base (analogous to ammonia), and sulfuric acid is a strong acid. The reaction proceeds via the protonation of one of the nitrogen atoms in the hydrazine molecule.

Reaction Mechanism: The lone pair of electrons on a nitrogen atom in hydrazine acts as a proton acceptor (a Brønsted-Lowry base), while sulfuric acid acts as the proton donor.

N₂H₄ + H₂SO₄ → [N₂H₅]⁺[HSO₄]⁻

This reaction is highly exothermic, a critical factor that dictates the entire experimental protocol. The 1:1 stoichiometry is paramount; a significant excess of hydrazine could potentially lead to the formation of dithis compound, [(N₂H₅)₂]SO₄, while excess sulfuric acid will remain as a corrosive impurity in the final product.[7]

Caption: Acid-base neutralization of hydrazine.

Detailed Experimental Protocol: Direct Neutralization

This protocol details the controlled synthesis of this compound from hydrazine hydrate and concentrated sulfuric acid. The causality behind each step is explained to ensure a reproducible and safe outcome.

3.1. Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Hydrazine Hydrate (N₂H₄·H₂O) | 50-64% aqueous solution | Hydrazine source |

| Sulfuric Acid (H₂SO₄) | 98% concentrated, ACS grade | Acid source |

| Distilled/Deionized Water | High purity | Solvent, heat sink |

| Isopropanol or Ethanol | 99%, cold | Washing agent |

| Magnetic Stirrer with Stir Bar | --- | Homogenization, heat dissipation |

| Beakers/Erlenmeyer Flasks | Borosilicate glass | Reaction vessel, reagent prep |

| Graduated Cylinders | --- | Volume measurement |

| Dropping Funnel | --- | Controlled reagent addition |

| Ice Bath | --- | Temperature control |

| Büchner Funnel & Filter Flask | --- | Product isolation |

| Filter Paper | Whatman Grade 1 or equivalent | Solid-liquid separation |

| Glass Stirring Rod | --- | Manual mixing |

| Vacuum Desiccator | --- | Product drying |

3.2. Step-by-Step Methodology

Caption: Experimental workflow for this compound synthesis.

-

Prepare Diluted Sulfuric Acid: In a fume hood, place 100 mL of distilled water into a 500 mL beaker situated in an ice bath on a magnetic stirrer. Crucially, slowly and carefully add 20 mL of concentrated (98%) sulfuric acid to the water while stirring. This "acid-to-water" sequence is a fundamental safety rule to manage the intense heat of hydration.[8][9] Allow the solution to cool to below 10°C.

-

Prepare Hydrazine Solution: In a separate beaker, prepare a solution of hydrazine by measuring the stoichiometric equivalent required to react with the sulfuric acid. For 20 mL of 98% H₂SO₄ (approx. 0.36 moles), you would need approximately 18 g of 100% hydrazine hydrate (N₂H₄·H₂O), which corresponds to roughly 30 mL of a 64% solution. Dilute this with 50 mL of cold distilled water.

-

Controlled Reaction: Place the beaker containing the cold, diluted sulfuric acid on the magnetic stirrer in the ice bath. Fill a dropping funnel with the prepared hydrazine solution.

-

Slow Addition and Precipitation: Begin adding the hydrazine solution dropwise to the vigorously stirring sulfuric acid solution.[10] The rate of addition must be controlled to keep the internal temperature of the reaction mixture below 10°C. A white precipitate of this compound will begin to form as the reaction proceeds, as its solubility in cold, acidic water is low.[3][6]

-

Crystallization and Digestion: Once the addition is complete, allow the slurry to stir in the ice bath for an additional 30-60 minutes. This "digestion" period ensures the reaction goes to completion and maximizes the precipitation of the product.[10]

-

Isolation and Washing: Isolate the white crystals by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with two small portions of ice-cold distilled water to remove any residual sulfuric acid, followed by a wash with cold isopropanol or ethanol to displace the water and facilitate drying.[10][11]

-

Drying: Carefully transfer the crystalline product to a watch glass or petri dish and dry to a constant weight in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium chloride).

Process Validation: Causality and Quality Control

A protocol is only as robust as the understanding behind it. The following points are critical for process control and validation.

-

Temperature Authority: Maintaining a low temperature (0-10°C) is the single most important parameter.[3] It prevents the violent exotherm from causing boiling and dangerous splattering, and it minimizes the potential decomposition of hydrazine. Furthermore, the solubility of this compound decreases significantly at lower temperatures, directly increasing the isolated yield.[12]

-

Purity Assurance: The primary impurity is often residual sulfuric acid. Thorough washing is essential. The purity of the final product can be quantitatively determined using iodometric titration, where hydrazine is oxidized by a known excess of iodine, and the remaining iodine is back-titrated with a standard sodium thiosulfate solution.[13] Purity levels exceeding 99% are achievable with careful technique.[14]

-

Alternative Starting Materials: While this guide details direct neutralization, it is common in industrial settings to generate hydrazine in situ and immediately convert it to the sulfate salt. Methods like the Hypochlorite-Ketazine process involve reacting ammonia and a ketone with sodium hypochlorite, followed by hydrolysis of the resulting ketazine with sulfuric acid to yield this compound directly.[4][6] This avoids handling pure hydrazine entirely.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Hydrazinium hydrogen sulfate | [3] |

| Chemical Formula | N₂H₆SO₄ or [N₂H₅]⁺[HSO₄]⁻ | [3][15] |

| Molar Mass | 130.12 g/mol | [3][5] |

| Appearance | White crystalline powder or colorless crystals | [3][5][15] |

| Melting Point | 254 °C (decomposes) | [3][12][15] |

| Density | 1.37 g/cm³ | [3] |

| Solubility in Water | 30 g/L at 20°C; freely soluble in hot water | [3][5][12] |

| pH of Solution | ~1.3 - 1.5 (0.2 M or 50 g/L solution) | [5][12] |

Mandatory Safety Protocols: A Self-Validating System

The synthesis and handling of hydrazine derivatives demand an uncompromising commitment to safety. The protocol is designed to be self-validating by minimizing risks at each step.

-

Hazard Assessment:

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[4][16] Avoid inhalation and skin contact.

-

Concentrated Sulfuric Acid: Extremely corrosive; causes severe burns upon contact.[9] Its reaction with water is violently exothermic.

-

This compound (Product): Toxic and a potential carcinogen.[3][12] Ingestion can cause nausea, vomiting, and neurotoxicity.[3][12]

-

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[17][18]

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

Spill & Waste Management: Have a spill kit ready. Acid spills should be neutralized with a weak base like sodium bicarbonate. All chemical waste, including filtrates and contaminated materials, is considered hazardous and must be collected in properly labeled containers for disposal according to institutional and local regulations.[12][18]

Applications in Drug Development and Research

The utility of this compound stems from its role as a stable and reliable source of the hydrazine moiety.

-

Synthetic Intermediate: It is a key precursor in the synthesis of heterocyclic compounds like pyrazoles and pyridazines, which form the core of many pharmaceutical agents. It is also used to create hydrazides and hydrazones, essential intermediates in the production of drugs for tuberculosis, depression, and microbial infections.[15][19]

-

Reducing Agent: In organic synthesis, it serves as a reducing agent, for example, in the reduction of nitro groups or in variants of the Wolff-Kishner reduction.[1][15][19]

-

Analytical Reagent: It is used in analytical chemistry as a reducing agent in titrations and for testing for metals like arsenic.[3]

Conclusion

The preparation of this compound via direct acid-base neutralization is a fundamental and vital procedure for laboratories requiring a safer, more stable alternative to pure hydrazine. Success hinges on a thorough understanding of the reaction's exothermic nature and the implementation of meticulous temperature control. By adhering to the detailed protocols for synthesis, purification, and safety outlined in this guide, researchers can confidently produce a high-purity reagent suitable for demanding applications in chemical synthesis and pharmaceutical development.

References

-

This compound - Wikipedia. [Link]

-

This compound - Sciencemadness Wiki. [Link]

-

Make this compound by the Hypochlorite Ketazine Process - the Complete Guide - Instructables. [Link]

-

This compound - ChemBK. [Link]

-

This compound (CAS 10034-93-2): A Key Chemical for Reducing Agent Applications. [Link]

- CN112047312A - Preparation method of this compound - Google P

-

This compound - Organic Syntheses Procedure. [Link]

-

Preparation of this compound (Hofmann Degradation) - Sciencemadness Discussion Board. [Link]

-

This compound | H4N2.H2O4S | CID 24842 - PubChem. [Link]

-

HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. [Link]

-

Hydrazine, methyl-, sulfate - Organic Syntheses Procedure. [Link]

-

Spectrophotometric Determination of Hydrazine Sulphate using Fe(II)- 2,2. [Link]

-

This compound | ACS Reagent Chemicals. [Link]

-

Making Hydrazine Sulphate from Urea via Hoffmann degradation reaction - YouTube. [Link]

-

HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. [Link]

-

Hydrazine - Wikipedia. [Link]

-

Preparation of this compound (Hofmann Degradation) - Sciencemadness Discussion Board. [Link]

-

How to get hydrazine hydrate from hydrazine sulphate? - ResearchGate. [Link]

- US2682446A - Process for making this compound - Google P

-

Safety and Handling of Hydrazine - DTIC. [Link]

-

Making this compound - YouTube. [Link]

-

This compound production plant Report 2025: Setup and Cost. [Link]

-

Safety Data Sheet. [Link]

-

Hydrazine - Hazardous Substance Fact Sheet. [Link]

-

Safety precautions for hydrazine hydrate - Sciencemadness.org. [Link]

-

This compound: GB1153483 - YouTube. [Link]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Make this compound by the Hypochlorite Ketazine Process - the Complete Guide. - Instructables [instructables.com]

- 7. US2682446A - Process for making this compound - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - Preparation of this compound (Hofmann Degradation) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. CCOHS: Sulfuric Acid [ccohs.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. chembk.com [chembk.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN112047312A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. chemiis.com [chemiis.com]

- 16. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Sciencemadness Discussion Board - Preparation of this compound (Hofmann Degradation) - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. site.jjstech.com [site.jjstech.com]

- 19. nbinno.com [nbinno.com]

Chemical formula and molecular weight of hydrazine sulfate.

An In-Depth Technical Guide to Hydrazine Sulfate for Scientific Professionals

Introduction: Unveiling a Versatile Reagent

This compound ((N₂H₅)₂SO₄ or N₂H₄·H₂SO₄) is an inorganic salt formed from the reaction of hydrazine with sulfuric acid.[1][2] It presents as a white, crystalline, water-soluble solid that is notably more stable and less volatile than its parent compound, hydrazine.[1][3] This enhanced stability makes it a preferred reagent in numerous laboratory and industrial settings.[3] For researchers, scientists, and drug development professionals, this compound is not merely a chemical curiosity but a potent and versatile tool. Its applications range from a fundamental building block in the synthesis of complex organic molecules to a powerful reducing agent in analytical chemistry.[2][4] This guide provides a comprehensive overview of its core chemical identity, physicochemical properties, synthesis, applications, and critical safety protocols, grounded in authoritative scientific data.

Core Chemical Identity: Formula, Weight, and Structure

A precise understanding of a compound's fundamental identity is the cornerstone of its effective application. This compound is identified by its unique chemical formula, molecular weight, and structural arrangement.

Structurally, it is the salt of the cation hydrazinium and the anion bisulfate, with the formula [N₂H₅⁺][HSO₄⁻].[2][8][9] The protonation of one nitrogen atom in the hydrazine molecule by the strong acid (sulfuric acid) results in the stable hydrazinium cation.

Caption: Ionic structure of Hydrazinium Sulfate.

Physicochemical Properties

The utility of this compound in experimental design is dictated by its distinct physical and chemical properties. It is a strong reducing agent, a characteristic that underpins many of its applications.[1] The compound is stable under normal storage conditions but is incompatible with strong bases, oxidants, and nitrites.[10][11]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White crystalline solid; orthorhombic crystals | [1][4][10] |

| Molecular Weight | 130.13 g/mol | [1][4][6] |

| Melting Point | 254 °C (decomposes) | [4][6][10] |

| Density | 1.37 g/cm³ | [6][10][12] |

| Water Solubility | Sparingly soluble in cold water (3.41 g/100 mL at 25°C), more soluble in hot water (14.4 g/100 mL at 80°C) | [10][13][14] |

| pH (0.2 M solution) | 1.3 |[1][12] |

Synthesis Methodologies

This compound can be prepared through several reliable methods. The most direct approach involves the neutralization of an aqueous hydrazine solution with concentrated sulfuric acid.[1][2][3] For researchers needing to prepare the salt in a laboratory setting, two common processes are the Hoffman rearrangement of urea and the Hypochlorite-Ketazine process.

-

Hoffman Rearrangement of Urea : This method involves the reaction of urea with sodium hypochlorite and sodium hydroxide.[13][14] An intermediate is formed which then hydrolyzes to hydrazine. The hydrazine is subsequently precipitated as the sulfate salt.[15]

-

Hypochlorite-Ketazine Process : This process involves reacting concentrated ammonia with a ketone (e.g., methyl ethyl ketone) and sodium hypochlorite.[14][16] This forms a water-insoluble ketazine, which is then separated and hydrolyzed with sulfuric acid to yield this compound.[14][16] This method is often favored for its decent yields and manageable protocol.

Applications in Research and Drug Development

The reactivity of this compound makes it a valuable reagent across multiple scientific domains, from analytical chemistry to pharmaceutical synthesis.

Role in Chemical Synthesis

As a stable source of the hydrazine moiety, this compound is a crucial precursor for a variety of hydrazine derivatives, including hydrazones, hydrazides, and azo compounds.[4] These derivatives are essential intermediates in the manufacturing of dyes, agrochemicals, and polymers.[4] Its properties as a reducing agent are also harnessed in polymer chemistry, where it can act as a polymerization catalyst.[4]

Utility in Drug Development and Pharmaceuticals

In the pharmaceutical industry, this compound serves as a key building block for synthesizing a range of therapeutic agents.[17]

-

Antimicrobial and Anti-Tuberculosis Agents : It is a foundational component in the synthesis of drugs targeting tuberculosis and other microbial infections.[4][17]

-

Antidepressants : The hydrazine functional group is present in some monoamine oxidase inhibitors (MAOIs), a class of antidepressants.[3][8] this compound itself exhibits MAOI activity.[3][8]

-

Cancer Research : this compound has been investigated for its potential to mitigate cancer-related cachexia (severe weight loss).[4][8] The proposed mechanism involves the inhibition of the enzyme phosphoenolpyruvate carboxykinase (PEP-CK), which is critical for gluconeogenesis.[3][8] By blocking this pathway, it is theorized that the compound could reduce the energy drain on the patient caused by the tumor's high glucose demand.[3][18] However, its use in cancer treatment is not approved by the FDA and remains controversial, with clinical trials showing no effect on tumor shrinkage.[18][19]

Analytical and Industrial Applications

Beyond synthesis, this compound is employed in analytical chemistry for the gravimetric estimation of metals such as nickel, cobalt, and cadmium.[2][8] It is also used in the refining of rare metals and as an antioxidant in soldering flux for light metals.[2][8]

Experimental Protocol: Synthesis of this compound via the Hypochlorite-Ketazine Process

This protocol details a laboratory-scale synthesis of this compound, adapted from established procedures.[14][16] This workflow highlights the transformation of simple precursors into the stable salt.

Caption: Workflow for this compound Synthesis.

Materials:

-

Concentrated Ammonia (20-30%)

-

Methyl Ethyl Ketone (MEK)

-

Sodium Hypochlorite Solution (e.g., 10% bleach)

-

Concentrated Sulfuric Acid (98%)

-

Distilled Water

-

Ice Bath, Magnetic Stirrer, Separatory Funnel, Filtration Apparatus

Procedure:

-

Step 1: Initial Reaction Mixture : In a well-ventilated fume hood, combine 250 mL of concentrated ammonia and 100 mL of methyl ethyl ketone in a suitable reaction flask equipped with a magnetic stir bar. Stir the mixture vigorously.[16]

-

Step 2: Formation of Ketazine : While stirring, slowly add a stoichiometric amount of sodium hypochlorite solution (e.g., ~186 g of 10% bleach) dropwise.[16] The reaction is exothermic and will produce gas; control the addition rate to manage the reaction vigor. An ice bath may be used for cooling.

-

Step 3: Phase Separation : Once the addition is complete and gas evolution has ceased, stop stirring and allow the mixture to stand for several hours until two clear layers form. The top, less dense layer is the methyl ethyl ketazine.[16]

-

Step 4: Isolation of Ketazine : Carefully separate the top organic layer containing the ketazine using a separatory funnel.[16]

-

Step 5: Acid Hydrolysis : In a separate beaker, prepare a hot acid solution by cautiously adding 20 mL of concentrated sulfuric acid to 100 mL of water with stirring. While the acid solution is still hot, add it directly to the separated ketazine layer and stir.[16] The ketazine will dissolve and react.

-

Step 6: Precipitation of this compound : As the mixture is stirred and allowed to cool to room temperature, white crystals of this compound will precipitate out of the solution.[16]

-

Step 7: Collection and Drying : Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold alcohol to remove impurities.[20] Dry the product thoroughly. The resulting white, crystalline solid is this compound.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with extreme caution.

-

Toxicity : It is toxic if swallowed, inhaled, or absorbed through the skin.[11][21] It is a corrosive substance that can cause burns to the eyes, skin, and respiratory tract.[21][22]

-

Carcinogenicity : this compound is classified as a potential human carcinogen.[1][8][21] All contact should be minimized.

-

Handling : Always handle this compound in a well-ventilated chemical fume hood.[23] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][22] Avoid creating dust.[23]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[11][23] Keep it segregated from incompatible materials such as strong oxidizing agents, bases, and metals.[11]

-

First Aid : In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[22] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[11][22]

Conclusion

This compound is a compound of significant utility for the modern scientist. Its stability compared to pure hydrazine, coupled with its potent reactivity as a reducing agent and a synthetic building block, secures its place in both research and industrial applications. From the synthesis of novel pharmaceuticals to its role in analytical chemistry, a thorough understanding of its properties and handling requirements is essential for its safe and effective use. This guide serves as a foundational resource for professionals leveraging this versatile chemical in their work.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24842, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). This compound|10034-93-2. Retrieved from [Link]

-

Integra Chemical Company. (2015, March 27). This compound Safety Data Sheet. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021, July 6). Safety Data Sheet: this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, May 2). This compound. Retrieved from [Link]

-

New Jersey Department of Health. (2001, May). Right to Know Hazardous Substance Fact Sheet: this compound. Retrieved from [Link]

-

Ottokemi. (n.d.). Hydrazine sulphate, 98% 10034-93-2 India. Retrieved from [Link]

-

Organic Syntheses. (n.d.). This compound. Retrieved from [Link]

-

NurdRage. (2010, November 11). Make this compound by the Hypochlorite-Ketazine Process - The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). This compound Synthesis Guide. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Basic Chemical Data: NSC 150014. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Loba Chemie. (n.d.). HYDRAZINE SULPHATE. Retrieved from [Link]

-

National Cancer Institute. (2015, December 11). This compound (PDQ®)–Patient Version. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, August 23). This compound (PDQ®)–Health Professional Version. PDQ Cancer Information Summaries. Retrieved from [Link]

Sources

- 1. This compound | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrazine sulphate, 98% 10034-93-2 India [ottokemi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemiis.com [chemiis.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. CAS 10034-93-2: this compound | CymitQuimica [cymitquimica.com]

- 8. What is this compound?_Chemicalbook [chemicalbook.com]

- 9. sdlookchem.com [sdlookchem.com]

- 10. This compound | 10034-93-2 [chemicalbook.com]

- 11. integraclear.com [integraclear.com]

- 12. 10034-93-2 CAS | HYDRAZINE SULPHATE | Inorganic Salts | Article No. 04084 [lobachemie.com]

- 13. This compound|10034-93-2|lookchem [lookchem.com]

- 14. This compound - Sciencemadness Wiki [sciencemadness.org]

- 15. scribd.com [scribd.com]

- 16. m.youtube.com [m.youtube.com]

- 17. nbinno.com [nbinno.com]

- 18. This compound - NCI [cancer.gov]

- 19. This compound (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. nj.gov [nj.gov]

- 22. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 23. fishersci.fi [fishersci.fi]

CAS number for hydrazine sulfate for laboratory use.

An In-Depth Technical Guide to Hydrazine Sulfate for Laboratory Applications

Introduction

This compound, identified by the CAS number 10034-93-2 , is a salt formed from the reaction of hydrazine with sulfuric acid.[1][2] It presents as a white, crystalline, or powdered solid and is favored in many laboratory settings over its parent compound, hydrazine, due to its non-volatile nature and greater resistance to atmospheric oxidation during storage.[1] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, key laboratory applications with detailed protocols, and essential safety and handling procedures for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an ionic compound with the chemical formula [N₂H₅]⁺[HSO₄]⁻.[1] It is soluble in hot water, sparingly soluble in cold water, and insoluble in alcohol.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 10034-93-2 | [1][4][5] |

| Molecular Formula | H₆N₂O₄S | [5] |

| Molecular Weight | 130.12 g/mol | [1][2][5] |

| Appearance | Colorless crystals or white powder | [1][2] |

| Melting Point | 254 °C (decomposes) | [2] |

| Density | 1.37 g/cm³ | |

| Solubility in Water | 30 g/L at 20 °C | [1] |

| pH | 1.3 (0.2 M aqueous solution) | [6] |

Core Laboratory Applications

This compound's utility in the laboratory is primarily derived from its properties as a powerful reducing agent and a versatile building block in organic synthesis.

Reducing Agent in Analytical Chemistry

This compound is a reliable reducing agent used in various analytical procedures, including the gravimetric estimation of metals like nickel and cobalt, and in the analysis of minerals and slags.[6] A principal application is in titrimetric analysis, where its reducing power is harnessed for quantitative determination.

Protocol: Iodometric Titration to Assay this compound

This protocol describes a self-validating method for determining the purity of a this compound sample through back-titration with a standardized sodium thiosulfate solution.[7] The principle lies in the oxidation of this compound by a known excess of iodine, followed by the titration of the unreacted iodine.

Step-by-Step Methodology:

-

Standard Solution Preparation: Accurately weigh approximately 1 gram of this compound, dissolve it in deionized water in a 500 mL volumetric flask, and dilute to the mark.

-

Reaction Setup: Pipette 50.0 mL of the prepared this compound solution into a flask. Add 1 gram of sodium bicarbonate to buffer the solution, which is crucial for ensuring the reaction goes to completion without side reactions.

-

Oxidation: Add precisely 50.0 mL of a standardized 0.1 N iodine volumetric solution. The iodine will oxidize the this compound.

-

Back-Titration: Titrate the excess (unreacted) iodine with a standardized 0.1 N sodium thiosulfate volumetric solution.

-

Endpoint Detection: As the solution turns pale yellow, add 3 mL of starch indicator solution. The solution will turn a deep blue-black. Continue the titration until the blue color disappears, marking the endpoint.

-

Calculation: One milliliter of 0.1 N iodine is equivalent to 0.003253 g of (NH₂)₂·H₂SO₄.[7]

Caption: Reaction pathway for the synthesis of 3,5-dimethylpyrazole.

Safety, Handling, and Disposal

This compound is classified as toxic and is a suspected human carcinogen. [5][8][9]Therefore, stringent safety precautions are mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

-